molecular formula C13H13NO6S B2681189 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid CAS No. 355810-85-4

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid

Cat. No.: B2681189
CAS No.: 355810-85-4
M. Wt: 311.31
InChI Key: LHFMZTWTJXSQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of an isoindole ring fused with a dioxo group and a butanoic acid chain substituted with a methylsulfonyl group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable substance in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of phthalic anhydride with an appropriate amine to form the isoindole ring. This intermediate is then subjected to further reactions to introduce the dioxo groups and the butanoic acid chain. The final step involves the sulfonation of the butanoic acid chain to introduce the methylsulfonyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated isoindole compounds.

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with proteins and other biomolecules, potentially altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure but lacks the methylsulfonyl group.

    2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl chloride: Contains a phenyl group instead of the butanoic acid chain.

Uniqueness

The presence of the methylsulfonyl group in 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6S/c1-21(19,20)7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFMZTWTJXSQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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